Descinolone acetonide
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Overview
Description
It is characterized by its chemical formula C24H31FO5 and a molar mass of 418.505 g·mol−1 . This compound was developed but never marketed . It is known for its potent anti-inflammatory and immunosuppressive properties, making it a valuable compound in medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of descinolone acetonide involves the fluorination of triamcinolone acetonide. The process typically includes the following steps:
Starting Material: Triamcinolone acetonide.
Fluorination: Introduction of a fluorine atom at the 9α position.
Acetonide Formation: Formation of the acetonide group at the 16α,17α positions.
Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include:
Reactors: Use of large reactors for the fluorination and acetonide formation steps.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Quality Control: Rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions: Descinolone acetonide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Formation of ketones at the hydroxyl positions.
Reduction: Formation of alcohols at the carbonyl positions.
Substitution: Formation of halogenated or functionalized derivatives.
Scientific Research Applications
Descinolone acetonide has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of glucocorticoid activity and structure-activity relationships.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Studied for its potential therapeutic effects in inflammatory and autoimmune diseases.
Industry: Utilized in the development of new corticosteroid formulations and drug delivery systems.
Mechanism of Action
Descinolone acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects . The molecular targets include cytokines, chemokines, and other inflammatory mediators.
Comparison with Similar Compounds
Triamcinolone Acetonide: A closely related compound with similar anti-inflammatory properties.
Dexamethasone: Another potent glucocorticoid with a different fluorination pattern.
Fluocinolone Acetonide: A glucocorticoid with a similar acetonide group but different substitution patterns.
Uniqueness of Descinolone Acetonide: this compound is unique due to its specific fluorination at the 9α position and the acetonide group at the 16α,17α positions. These structural features contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2135-14-0 |
---|---|
Molecular Formula |
C24H31FO5 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
8-acetyl-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H31FO5/c1-13(26)24-19(29-20(2,3)30-24)11-17-16-7-6-14-10-15(27)8-9-21(14,4)23(16,25)18(28)12-22(17,24)5/h8-10,16-19,28H,6-7,11-12H2,1-5H3 |
InChI Key |
BSHYASCHOGHGHW-UHFFFAOYSA-N |
SMILES |
CC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C |
Isomeric SMILES |
CC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C |
Canonical SMILES |
CC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C |
Key on ui other cas no. |
2135-14-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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